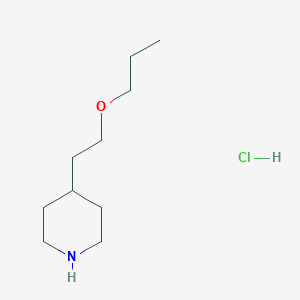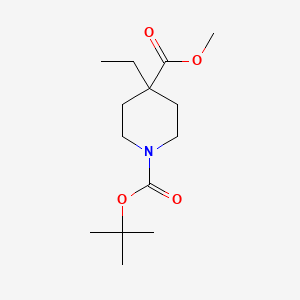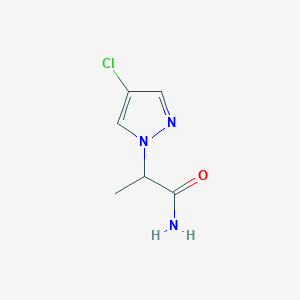![molecular formula C18H32Cl3N3 B1391287 [(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride CAS No. 1185295-95-7](/img/structure/B1391287.png)
[(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride
Übersicht
Beschreibung
“[(1’-Benzyl-1,4’-bipiperidin-4-yl)methyl]aminetrihydrochloride” is a biochemical used for proteomics research . It is a complex organic compound with the molecular formula C18H29N3•3HCl .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzyl group conjugated to a bipiperidinyl group through one nitrogen atom . The compound also includes a methylamine group and three hydrochloride ions .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Improvement
- Synthesis Technique : The compound 1-benzyl-4-[(5,6-dimethoxy-l-indanon)-2-yl] methylpiperidine hydrochloride, which is structurally similar to the requested compound, was synthesized using several steps of Adole condensation, reduction, and salt formation. This method is noted for its simplicity and industrial scalability (Lan Zhi-yin, 2004).
Applications in Medicinal Chemistry
- Manufacturing Route Development : The development of a manufacturing route for a compound related to the requested one, involving palladium-catalyzed aminocarbonylation, is detailed, emphasizing the pharmaceutical context (R. J. Atkins et al., 2003).
- Dual Inhibitor in Neurodegenerative Disorders : A derivative, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, has been identified as a cholinesterase and monoamine oxidase dual inhibitor, suggesting potential in treating neurodegenerative disorders (Oscar M. Bautista-Aguilera et al., 2014).
Inhibitory Effects and Antagonistic Actions
- CCR5 Receptor Antagonist : A compound structurally similar to the requested one demonstrated potent noncompetitive allosteric antagonism of the CCR5 receptor, which is significant for HIV-1 treatment (C. Watson et al., 2005).
- Sigma Receptor Ligands : Another similar compound was identified as a high-affinity sigma receptor ligand, potentially useful in psychiatric and neurological disorders (O. Prezzavento et al., 2007).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Amino acid derivatives of a similar chemical structure have been studied as inhibitors for steel corrosion, highlighting an application in material science (M. Yadav et al., 2015).
Anti-Inflammatory and Antimicrobial Properties
- H4 Receptor Ligands with Anti-Inflammatory Effects : Research indicated the potential of certain derivatives in treating inflammation, specifically via the human histamine H4 receptor (R. Smits et al., 2008).
- Antibacterial Evaluation : Some derivatives exhibited valuable antibacterial properties, indicating potential in antimicrobial applications (Aziz‐ur‐Rehman et al., 2017).
Eigenschaften
IUPAC Name |
[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]methanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3.3ClH/c19-14-16-6-12-21(13-7-16)18-8-10-20(11-9-18)15-17-4-2-1-3-5-17;;;/h1-5,16,18H,6-15,19H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKCMXYEQYUOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2CCN(CC2)CC3=CC=CC=C3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-(4-tert-butylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391204.png)
![Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391207.png)

![{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid](/img/structure/B1391211.png)


![1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1391215.png)


![(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride](/img/structure/B1391218.png)



